molecular formula C25H27N3O3S B11298555 5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(1-methyl-3-phenylpropyl)-1,2-dihydro-3H-pyrrol-3-one

5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(1-methyl-3-phenylpropyl)-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B11298555
M. Wt: 449.6 g/mol
InChI Key: COWGMRQKVADLBA-UHFFFAOYSA-N
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Description

5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(1-methyl-3-phenylpropyl)-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms other than carbon in their ring structure, which often imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(1-methyl-3-phenylpropyl)-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate thiazole and pyrrolone precursors under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired production scale. Optimization of reaction conditions, including the use of advanced catalytic systems and automated process control, can enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(1-methyl-3-phenylpropyl)-1,2-dihydro-3H-pyrrol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH can significantly influence the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(1-methyl-3-phenylpropyl)-1,2-dihydro-3H-pyrrol-3-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(1-methyl-3-phenylpropyl)-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5-amino-1,3-thiazole derivatives: These compounds share the thiazole ring structure and may exhibit similar chemical and biological properties.

    Pyrrolone derivatives: Compounds with the pyrrolone ring structure can have comparable reactivity and applications.

    Dimethoxyphenyl derivatives: The presence of dimethoxyphenyl groups in other compounds can lead to similar chemical behavior.

Uniqueness

The uniqueness of 5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(1-methyl-3-phenylpropyl)-1,2-dihydro-3H-pyrrol-3-one lies in its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C25H27N3O3S

Molecular Weight

449.6 g/mol

IUPAC Name

4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-(4-phenylbutan-2-yl)-2H-pyrrol-3-ol

InChI

InChI=1S/C25H27N3O3S/c1-16(9-10-17-7-5-4-6-8-17)28-14-20(29)23(24(28)26)25-27-19(15-32-25)18-11-12-21(30-2)22(13-18)31-3/h4-8,11-13,15-16,26,29H,9-10,14H2,1-3H3

InChI Key

COWGMRQKVADLBA-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)N2CC(=C(C2=N)C3=NC(=CS3)C4=CC(=C(C=C4)OC)OC)O

Origin of Product

United States

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